4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid (BP-1-102) is a synthetic small molecule belonging to the salicylic acid-based class of compounds. [, , ] It has been primarily investigated in preclinical studies for its potential anti-cancer properties. [, , , , , , , , , , , , , , , , , ] BP-1-102 functions by directly interacting with proteins and modulating specific intracellular signaling pathways. [, , , , , , , , , , , , , , , , , ]
While the exact details of the original synthesis of BP-1-102 haven't been explicitly detailed in the provided papers, it's mentioned as a structural analog of S3I-201.1066, developed through molecular modeling and structure-activity relationship studies. [, , , ] Researchers have further explored modifications to the hydrophobic fragments of BP-1-102, aiming to enhance its interaction with the target protein. [] These modifications involved synthesizing analogs with variations in the linker regions and hydrophobic substituents. [, ]
BP-1-102 contains a central N-methylglycinamide scaffold linked to three key structural components: a pentafluorophenyl group, a cyclohexylbenzene group, and a salicylic acid moiety. [, , ] The presence of two bulky hydrophobic substituents, specifically the pentafluorophenyl and the cyclohexylbenzene, is crucial for its biological activity and interaction with its protein target. []
BP-1-102 functions primarily by inhibiting Signal Transducer and Activator of Transcription 3 (STAT3). [, , , , , , , , , , , , , , , , , ] It does so by binding to the Src homology 2 (SH2) domain of STAT3, a region critical for protein dimerization and subsequent activation. [, , , , , , , , , , , ] This binding event disrupts the formation of active STAT3 dimers, thereby inhibiting STAT3-mediated gene transcription. [, , , , , , , , , , , ] It's been suggested that BP-1-102 mimics phosphotyrosine residues, competing for binding to the STAT3 SH2 domain. [, ] In addition to STAT3, BP-1-102 has shown inhibitory effects on STAT5, albeit with lower potency compared to STAT3. [, ]
While specific data on physical and chemical properties like solubility, melting point, and LogP are not available in the provided literature, its oral bioavailability in preclinical models suggests favorable absorption and distribution characteristics. [, ] Further characterization of its physicochemical properties is necessary to gain a comprehensive understanding.
Oncology: The majority of research focuses on BP-1-102's anticancer properties, particularly in targeting STAT3 signaling pathways, which are often dysregulated in various cancers. [, , , , , , , , , , , , , , , , , ]
Renal Fibrosis: BP-1-102 shows promise in alleviating renal interstitial fibrosis in a mouse model, possibly by inhibiting the transition of monocytes into fibroblasts. []
Pituitary Adenoma: In vitro studies suggest that BP-1-102 inhibits the proliferation of mouse pituitary adenoma cells, indicating potential therapeutic value. []
Intracranial Aneurysms: Preclinical studies in mice show BP-1-102 can inhibit intracranial aneurysm formation and rupture, potentially by modulating inflammatory responses through the JAK/STAT3/NF‐κB pathway. [, ]
Sepsis: BP-1-102 shows promise in a mouse model of sepsis, highlighting its potential therapeutic value by targeting STAT3 phosphorylation (Tyr705) and regulating inflammation and coagulation. [, ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: